molecular formula C23H31N3O3 B12177218 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B12177218
M. Wt: 397.5 g/mol
InChI Key: PPVXOBTZHMPWDP-UHFFFAOYSA-N
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Description

1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidin-2-one core, which is a versatile scaffold in medicinal chemistry, and is further functionalized with a benzyl group and a piperazine moiety bearing a cyclohexylcarbonyl substituent.

Preparation Methods

The synthesis of 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one core, the introduction of the benzyl group, and the attachment of the piperazine moiety. Common synthetic routes may include:

    Step 1: Formation of the pyrrolidin-2-one core through cyclization reactions.

    Step 2: Benzylation of the pyrrolidin-2-one core using benzyl halides under basic conditions.

    Step 3: Introduction of the piperazine moiety via nucleophilic substitution reactions.

    Step 4: Attachment of the cyclohexylcarbonyl group to the piperazine moiety using acylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperazine moieties using appropriate nucleophiles.

    Acylation: The piperazine moiety can be further acylated using acyl chlorides or anhydrides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can be compared with other similar compounds, such as:

  • 1-Benzyl-4-{[4-(cyclopropylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
  • 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperidin-1-yl]carbonyl}pyrrolidin-2-one
  • 1-Benzyl-4-{[4-(cyclohexylcarbonyl)piperazin-1-yl]carbonyl}piperidin-2-one

These compounds share structural similarities but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C23H31N3O3

Molecular Weight

397.5 g/mol

IUPAC Name

1-benzyl-4-[4-(cyclohexanecarbonyl)piperazine-1-carbonyl]pyrrolidin-2-one

InChI

InChI=1S/C23H31N3O3/c27-21-15-20(17-26(21)16-18-7-3-1-4-8-18)23(29)25-13-11-24(12-14-25)22(28)19-9-5-2-6-10-19/h1,3-4,7-8,19-20H,2,5-6,9-17H2

InChI Key

PPVXOBTZHMPWDP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

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